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Compound of Interest |

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one
CAS No.: 101080-34-6
Cat. No.: B3020543
. J

Scaffold Class:

-Hydroxy-

-alkoxy Ketones Primary CAS: 101080-34-6 Molecular Formula:

[1]

Executive Summary & Chemical Identity

2-Hydroxy-5-methoxyhexan-3-one represents a specialized class of poly-oxygenated
aliphatic ketones. Structurally, it possesses two chiral centers (C2 and C5), making it a valuable
target for asymmetric synthesis and a potential precursor for complex polyketide fragments.

Its structural analog, 2-hydroxy-5-methyl-3-hexanone, is a documented flavor compound
associated with creamy, dairy, and sour nuances in eucalyptus honeys.[2] The introduction of
the methoxy group at C5 modulates lipophilicity (LogP) and introduces an additional hydrogen-
bond acceptor, potentially altering its olfactory profile to sweeter, more ethereal notes, or
serving as a bioisostere in drug design.

Key Physicochemical Properties (Predicted)
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Property Value | Description Significance

Fragment-based drug design

Molecular Weight 146.18 g/mol ]

compliant.

N ) High retention in fragrance

Boiling Point ~210-220 °C (760 mmHg) )

formulations.

Moderate water solubility;
LogP ~0.5-0.8 ) o

good bioavailability.

Four possible stereoisomers (
Chiral Centers C2,C5

; etc.).

] ) ) Predicted based on 5-methyl

Odor Profile Dairy, Fruity, Ethereal

analog data.

Synthetic Architecture

The synthesis of 2-Hydroxy-5-methoxyhexan-3-one requires precise regiocontrol to install the

-hydroxy group without eliminating the

-methoxy moiety (which is prone to

-elimination under basic conditions).

Core Synthetic Pathway: The Rubottom Oxidation
Strategy

The most robust route to

-hydroxy ketones from their parent ketone is the Rubottom Oxidation. This protocol avoids
harsh basic conditions that could degrade the methoxy ether.

Step-by-Step Protocol

Precursor: 5-Methoxyhexan-3-one (Synthesized via conjugate addition of MeOH to hex-4-en-3-
one).
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Phase 1: Silyl Enol Ether Formation

e Reagents: 5-Methoxyhexan-3-one (1.0 eq), TMSCI (1.2 eq), NaHMDS (1.1 eq), THF
(anhydrous).

e Procedure:
o Cool THF solution of NaHMDS to -78°C under Argon.
o Dropwise add the ketone over 20 mins. Stir for 1 hour to generate the kinetic enolate.
o Add TMSCI (Trimethylsilyl chloride) rapidly.
o Warm to room temperature (RT) and stir for 2 hours.
o Workup: Dilute with pentane, wash with cold

, dry over
, and concentrate in vacuo.

o Checkpoint: Verify regioselectivity (C2 vs C4 enolization) via
-NMR. Kinetic control favors C2.
Phase 2: Oxidation & Hydrolysis (Rubottom)

o Reagents: Silyl Enol Ether (from Phase 1), mCPBA (meta-Chloroperoxybenzoic acid, 1.1
eq), Hexane/DCM.

e Procedure:

[e]

Dissolve silyl enol ether in Hexane at 0°C.

o

Add mCPBA portion-wise (maintain T < 5°C).

[¢]

Stir for 4 hours (Rearrangement of siloxy-epoxide occurs).

[¢]

Hydrolysis: Add 10% HCI or dilute HF to cleave the silyl group.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3020543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Purification: Silica gel chromatography (Gradient: Hexane

EtOAC).

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the unsaturated precursor to the target

-hydroxy ketone.
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M B onjugate Addition; -Methoxyhexan-3- ilyl Enol er 2. H30+ (Rubottom Oxidation; 2-Hydroxy-5-methoxyhexan-3-one
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Click to download full resolution via product page

Figure 1: Synthetic workflow for 2-Hydroxy-5-methoxyhexan-3-one via Rubottom Oxidation.
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Derivative Chemistry & Functionalization

Once the core scaffold is established, three primary derivative classes are relevant for drug
discovery and flavor modification.

Ester Derivatives (Prodrugs/Fragrance Fixatives)

Acylation of the C2-hydroxyl group increases lipophilicity and stability.
e Reaction: Target + Acetic Anhydride + Pyridine

2-Acetoxy-5-methoxyhexan-3-one.

o Utility: Acetates often possess fruitier, less sharp odors than their parent alcohols and show
improved skin permeability in transdermal applications.

Oxime Derivatives (Crystallinity & Identification)

Ketones are often derivatized to oximes to create crystalline solids for X-ray diffraction (crucial
for determining stereochemistry at C2/C5).
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» Reaction: Target + Hydroxylamine HCI + NaOAc

Oxime.

» Utility: The oxime moiety is also a pharmacophore in various anti-inflammatory agents.

1,2-Diol Reduction (Stereoselective)

Reduction of the C3 ketone yields a 2,3-diol, creating a scaffold with three chiral centers.
e Reaction: Target +

(or chiral boranes)
5-methoxyhexane-2,3-diol.

 Utility: These 1,2-diols mimic sugar alcohols and are potent chiral ligands for asymmetric
catalysis.

Biological & Organoleptic Implications
Flavor & Fragrance (F&F) Profile

Drawing from the "Polarity Profile" of the 5-methyl analog (Eucalyptus Honey odorant), the 5-
methoxy derivative is predicted to exhibit:

e Primary Note: Creamy, Buttery (Diacetyl-like but heavier).
e Secondary Note: Ethereal, slightly solvent-like due to the methoxy group.

o Tenacity: Higher than diacetyl due to higher molecular weight.

Pharmacological Potential (Bioisosteres)

In medicinal chemistry, this scaffold serves as a linker mimic.
o Metabolic Stability: The terminal methoxy group blocks metabolic oxidation at the

-1 position (a common clearance pathway for alkyl chains).
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e Hydrogen Bonding: The 1,4-distance between the carbonyl and the methoxy oxygen creates
a specific chelation bite angle for metal ions (

) in metalloenzyme active sites.

Analytical Characterization Standards

To validate the synthesis of 2-Hydroxy-5-methoxyhexan-3-one, the following spectral
signatures must be confirmed.

. Expected Signal .
Technique ) ) Interpretation
(Diagnostic)

3450 O-H Stretch (Intramolecular H-
IR Spectroscopy bond likel
(Broad) ond likely).
1715
IR Spectroscopy C=0 Ketone Stretch.
(Strong)
1H-NMR 3.35 (s, 3H) Methoxy group (-OCH3).
C2-H (Alpha to carbonyl and
1H-NMR 4.2-4.4 (m, 1H) OH).
13C-NMR ~210 ppm Carbonyl Carbon.
13C-NMR ~75 ppm C2 (Alpha-hydroxy carbon).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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